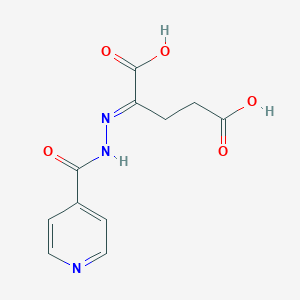
Isoniazid alpha-ketoglutaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C11H11N3O5 and a molecular weight of 265.22 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoniazid alpha-ketoglutaric acid typically involves the reaction of isoniazid with α-ketoglutaric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isoniazid alpha-ketoglutaric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The pyridine ring in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions typically involve solvents like water, ethanol, or dichloromethane, and may require heating or cooling to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridinecarboxylic acid derivatives, while reduction reactions can produce hydrazine derivatives. Substitution reactions can result in various substituted pyridine compounds.
Scientific Research Applications
Isoniazid alpha-ketoglutaric acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases related to pyridine metabolism.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isoniazid alpha-ketoglutaric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action are related to pyridine metabolism and the regulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A well-known antibiotic used in the treatment of tuberculosis.
α-Ketoglutaric Acid: An important intermediate in the Krebs cycle and a precursor for the synthesis of amino acids.
Uniqueness
Isoniazid alpha-ketoglutaric acid is unique due to its combination of a pyridine ring and a hydrazono group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1152-31-4 |
|---|---|
Molecular Formula |
C11H11N3O5 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
(2E)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid |
InChI |
InChI=1S/C11H11N3O5/c15-9(16)2-1-8(11(18)19)13-14-10(17)7-3-5-12-6-4-7/h3-6H,1-2H2,(H,14,17)(H,15,16)(H,18,19)/b13-8+ |
InChI Key |
CCBSJXHUMYNUKH-MDWZMJQESA-N |
SMILES |
C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C(\CCC(=O)O)/C(=O)O |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O |
Synonyms |
(2Z)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


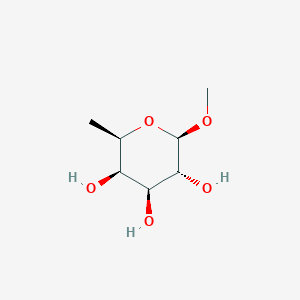
![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)
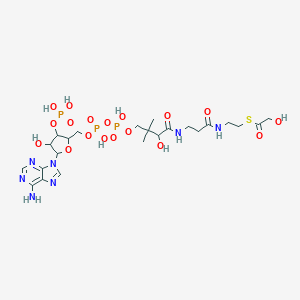
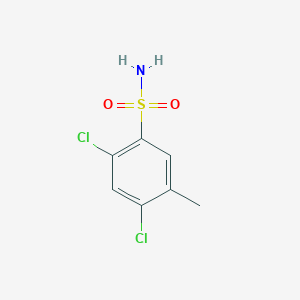


![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)
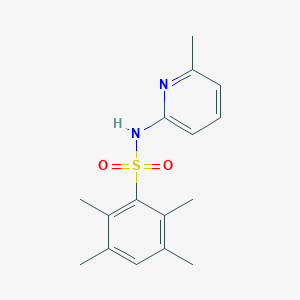

![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)
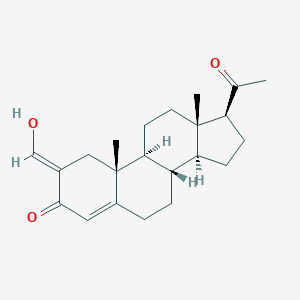

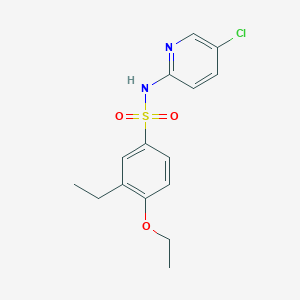
![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
